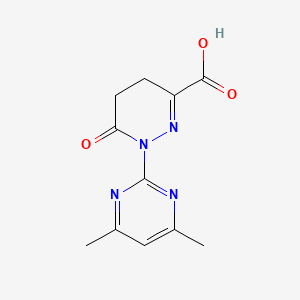

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

Systematic Nomenclature and Molecular Identification

The IUPAC name This compound provides a complete description of the compound’s structure. Breaking this down:

- 1-(4,6-Dimethylpyrimidin-2-yl) : A pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3) substituted with methyl groups at positions 4 and 6, attached to the pyridazine ring via its second position.

- 6-Oxo-1,4,5,6-tetrahydropyridazine : A partially saturated pyridazine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 2) with a ketone group at position 6. The “1,4,5,6-tetrahydro” designation indicates saturation at carbons 1, 4, 5, and 6.

- 3-Carboxylic acid : A carboxylic acid functional group at position 3 of the pyridazine ring.

The molecular formula C₁₁H₁₂N₄O₃ and a molecular weight of 248.24 g/mol confirm its composition. The CAS registry number 923149-47-7 uniquely identifies this compound in chemical databases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₃ |

| Molecular Weight | 248.24 g/mol |

| CAS Number | 923149-47-7 |

| Purity | ≥95% (as reported) |

Historical Context of Discovery and Initial Characterization

While detailed historical records of this compound’s discovery are sparse in publicly available literature, its CAS registry number (923149-47-7) suggests initial synthesis and characterization likely occurred in the early 21st century, coinciding with advancements in heterocyclic chemistry for pharmaceutical and materials science applications. The structural complexity—combining pyrimidine, pyridazine, and carboxylic acid groups—reflects synthetic strategies developed during this period to engineer molecules with tailored electronic and steric properties.

The compound’s initial characterization probably involved nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure, though specific studies are not cited in accessible sources. Its inclusion in commercial catalogs as a laboratory reagent underscores its utility in further chemical research.

Position Within Heterocyclic Compound Classifications

This molecule belongs to two distinct heterocyclic families: pyrimidines and pyridazines , fused through a single bond.

- Pyrimidine Derivatives : The 4,6-dimethylpyrimidin-2-yl group is a substituted pyrimidine, a core structure in nucleic acids and many bioactive molecules. The methyl groups at positions 4 and 6 enhance steric bulk and modulate electronic properties.

- Pyridazine Systems : The tetrahydropyridazine ring introduces partial saturation, reducing aromaticity and increasing flexibility. The ketone at position 6 classifies it as a pyridazinone, a subclass known for diverse biological activities.

- Functionalization : The carboxylic acid at position 3 adds polarity and hydrogen-bonding capacity, making the molecule amenable to salt formation or further derivatization.

Within the broader category of bicyclic heterocycles , this compound exemplifies a hybrid architecture where pyrimidine and pyridazine motifs converge. Such structures are of interest in medicinal chemistry for their ability to interact with biological targets through multiple binding modes.

The compound’s classification can be further dissected:

- Main Ring System : Pyridazine (positions 1–6, with nitrogen at 1 and 2).

- Substituents :

- Pyrimidin-2-yl group at position 1.

- Oxo group at position 6.

- Carboxylic acid at position 3.

Properties

Molecular Formula |

C11H12N4O3 |

|---|---|

Molecular Weight |

248.24 g/mol |

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

InChI |

InChI=1S/C11H12N4O3/c1-6-5-7(2)13-11(12-6)15-9(16)4-3-8(14-15)10(17)18/h5H,3-4H2,1-2H3,(H,17,18) |

InChI Key |

TVKQBUMGOLIVRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=O)CCC(=N2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-Toluenesulfonic acid . This reaction is carried out under solvent-free conditions, making it an eco-friendly and efficient method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely to be employed to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It may be explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydropteroate synthetase, similar to sulfonamide drugs .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include substitutions at the pyrimidine or pyridazine rings, altering solubility, stability, and bioactivity. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogenated Derivatives (e.g., 4-fluorophenyl, 3-fluorobenzyl): These substitutions improve metabolic stability and binding affinity to hydrophobic enzyme pockets due to fluorine’s electronegativity and lipophilicity .

- Bromophenyl Derivatives : The bulky bromine atom may sterically hinder enzyme interactions, limiting bioactivity despite its utility in synthetic intermediates .

Enzyme Inhibition :

Antimicrobial Activity :

- Fluorinated derivatives (e.g., 4-fluorophenyl) exhibit enhanced antimicrobial potency compared to non-halogenated analogues, attributed to improved target binding and resistance to enzymatic degradation .

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Formula

- IUPAC Name: this compound

- Molecular Formula: C11H12N4O3

- CAS Number: 923149-47-7

Structural Representation

The compound features a pyrimidine ring substituted at the 4 and 6 positions with methyl groups, a tetrahydropyridazine moiety, and a carboxylic acid functional group.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance:

- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and others.

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.8 | Cell cycle arrest |

| CaCo-2 | 18.5 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.

- Results: Exhibited significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism.

- DNA Interaction: It has been suggested that it interacts with DNA, leading to disruption of replication and transcription processes.

- Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may trigger cellular stress responses that lead to apoptosis.

Case Studies

A notable study published in Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of similar compounds and identified key functional groups that enhance biological activity. The study utilized various derivatives of the tetrahydropyridazine scaffold to optimize potency against cancer cell lines.

Key Findings from Case Studies:

- Modifications at the carboxylic acid position significantly increased anticancer activity.

- Substituents on the pyrimidine ring influenced both selectivity and potency against specific tumor types.

Q & A

Q. What are the recommended synthetic routes for 1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS: 89943-56-6) as a precursor. React it with 4,6-dimethylpyrimidin-2-amine under nucleophilic substitution conditions. Use polar aprotic solvents (e.g., DMF or DMSO) and a base like K₂CO₃ to deprotonate the amine .

- Step 2 : Optimize coupling efficiency by varying temperature (80–120°C) and reaction time (12–24 hours). Monitor progress via TLC or HPLC.

- Step 3 : Hydrolyze the ester group to the carboxylic acid using aqueous NaOH or LiOH in THF/MeOH .

- Key Considerations : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final product characterization requires NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups .

Q. How should researchers characterize the structural and functional properties of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrimidine ring protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) and carbonyl signals (δ 165–175 ppm for carboxylic acid) .

- IR Spectroscopy : Confirm carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and pyridazine/pyrimidine rings (C=N stretches: 1500–1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₂H₁₄N₄O₃: 286.11 g/mol).

- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Q. What pharmacological properties have been identified for this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or hydrolases) using fluorometric or colorimetric assays. Measure IC₅₀ values via dose-response curves .

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) and fungi (disk diffusion). Include positive controls (e.g., ampicillin) .

Advanced Research Questions

Q. How can researchers investigate the compound’s enzyme inhibition mechanisms and selectivity?

Methodological Answer:

- Kinetic Studies : Perform Michaelis-Menten analysis with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., X-ray diffraction) to identify binding interactions.

- Selectivity Screening : Test against a panel of 50+ enzymes (e.g., Eurofins Panlabs® panel) to assess off-target effects .

Q. What catalytic strategies are viable for synthesizing derivatives of this compound?

Methodological Answer:

- Palladium-Catalyzed Coupling : Introduce aryl/heteroaryl groups at the pyridazine ring via Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Reductive Cyclization : Use formic acid derivatives as CO surrogates to form fused heterocycles. Optimize catalyst loading (e.g., Pd/C, 5 mol%) and temperature (100–150°C) .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological efficacy?

Methodological Answer:

- Derivative Synthesis : Modify the pyrimidine (e.g., halogenation) or carboxylic acid (e.g., ester/amide formation) moieties. Assess changes in logP (HPLC) and solubility (shake-flask method) .

- In Silico Modeling : Use docking software (AutoDock Vina) to predict binding affinities. Prioritize derivatives with improved ΔG values (< -8 kcal/mol) .

Q. What computational approaches validate experimental data for this compound?

Methodological Answer:

Q. How should researchers address contradictions in pharmacological or synthetic data?

Methodological Answer:

- Reproducibility Checks : Repeat synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity). Cross-validate characterization data with independent labs .

- Meta-Analysis : Compare IC₅₀ values across studies. Use statistical tools (ANOVA) to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.